![molecular formula C26H17N3OS2 B304288 2-{[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]sulfanyl}-6-phenylnicotinonitrile](/img/structure/B304288.png)
2-{[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]sulfanyl}-6-phenylnicotinonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]sulfanyl}-6-phenylnicotinonitrile, also known as PT-100, is a novel compound that has been gaining attention in the scientific community due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of 2-{[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]sulfanyl}-6-phenylnicotinonitrile is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in cell growth, survival, and inflammation. 2-{[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]sulfanyl}-6-phenylnicotinonitrile has been shown to inhibit the activation of NF-κB, a transcription factor that plays a key role in inflammation and cancer, and to induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
2-{[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]sulfanyl}-6-phenylnicotinonitrile has been found to have various biochemical and physiological effects, including the inhibition of cell growth and proliferation, the induction of apoptosis, the reduction of oxidative stress, and the modulation of immune function. 2-{[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]sulfanyl}-6-phenylnicotinonitrile has also been shown to have anti-inflammatory properties and to improve cognitive function in animal models.
Advantages and Limitations for Lab Experiments
2-{[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]sulfanyl}-6-phenylnicotinonitrile has several advantages for lab experiments, including its high potency, selectivity, and low toxicity. However, 2-{[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]sulfanyl}-6-phenylnicotinonitrile also has some limitations, including its poor solubility in water and its instability in acidic conditions.
Future Directions
Several future directions for the research on 2-{[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]sulfanyl}-6-phenylnicotinonitrile can be identified, including the optimization of its synthesis method, the identification of its molecular targets, and the development of more potent and selective analogs. 2-{[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]sulfanyl}-6-phenylnicotinonitrile can also be further studied for its potential applications in other fields, such as infectious diseases and autoimmune disorders. Additionally, the safety and toxicity of 2-{[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]sulfanyl}-6-phenylnicotinonitrile need to be thoroughly evaluated before it can be considered for clinical use.
In conclusion, 2-{[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]sulfanyl}-6-phenylnicotinonitrile is a novel compound that has shown promising results in various scientific research applications. Its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of 2-{[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]sulfanyl}-6-phenylnicotinonitrile and to develop it into a useful tool for scientific research and clinical applications.
Synthesis Methods
2-{[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]sulfanyl}-6-phenylnicotinonitrile can be synthesized through a multi-step process involving the reaction of 2-chloro-6-phenylnicotinonitrile with sodium hydride, followed by the addition of 2-mercaptoethylamine and 10H-phenothiazine-10-one. The final product is obtained through purification using column chromatography and recrystallization.
Scientific Research Applications
2-{[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]sulfanyl}-6-phenylnicotinonitrile has been shown to have potential applications in various fields, including cancer research, neurodegenerative diseases, and inflammation-related disorders. In cancer research, 2-{[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]sulfanyl}-6-phenylnicotinonitrile has been found to inhibit the growth of various cancer cells, including breast, colon, and prostate cancer cells. In neurodegenerative diseases, 2-{[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]sulfanyl}-6-phenylnicotinonitrile has been shown to protect neurons from oxidative stress and prevent the accumulation of toxic proteins. In inflammation-related disorders, 2-{[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]sulfanyl}-6-phenylnicotinonitrile has been found to reduce inflammation and improve immune function.
properties
Product Name |
2-{[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]sulfanyl}-6-phenylnicotinonitrile |
|---|---|
Molecular Formula |
C26H17N3OS2 |
Molecular Weight |
451.6 g/mol |
IUPAC Name |
2-(2-oxo-2-phenothiazin-10-ylethyl)sulfanyl-6-phenylpyridine-3-carbonitrile |
InChI |
InChI=1S/C26H17N3OS2/c27-16-19-14-15-20(18-8-2-1-3-9-18)28-26(19)31-17-25(30)29-21-10-4-6-12-23(21)32-24-13-7-5-11-22(24)29/h1-15H,17H2 |
InChI Key |
IGWHLOSWDWVKNA-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=NC(=C(C=C2)C#N)SCC(=O)N3C4=CC=CC=C4SC5=CC=CC=C53 |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=C(C=C2)C#N)SCC(=O)N3C4=CC=CC=C4SC5=CC=CC=C53 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




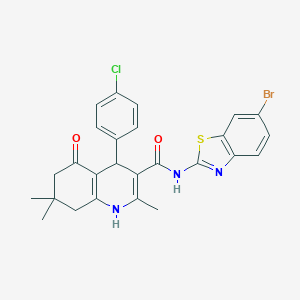
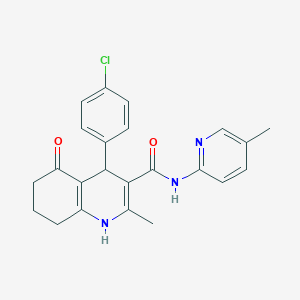

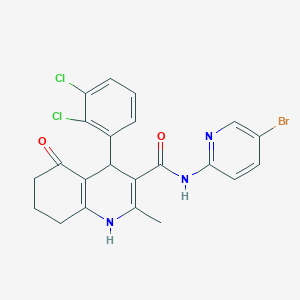
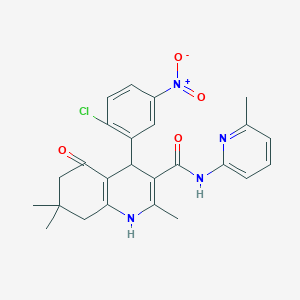

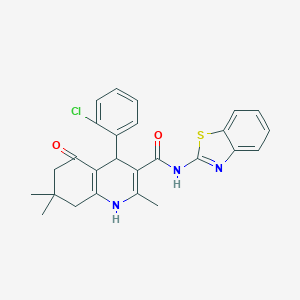
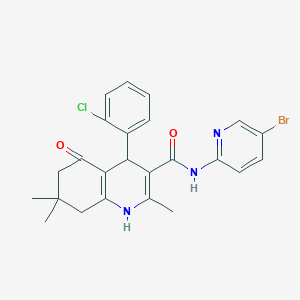
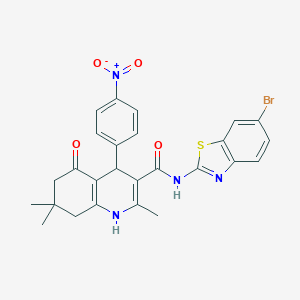

![2-methyl-N-(6-methylpyridin-2-yl)-5-oxo-4-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide](/img/structure/B304222.png)

